REACTION_CXSMILES
|
[C:1](=[O:3])=O.Br[C:5]1[CH:6]=[C:7]([CH:10]=[C:11](Br)C=1)[CH2:8]O.[Zn](CC)CC.Cl.[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CCOC(C)=O.CCCCCCC>[CH2:21]([C:20]1[CH:24]=[C:5]([CH2:1][OH:3])[CH:6]=[C:7]([CH2:10][CH3:11])[CH:8]=1)[CH3:22] |f:5.6.7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CO)C=C(C1)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Zn](CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Zn](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
heptane EtOAc
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC.CCOC(=O)C
|
Name
|
EtOAc heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at 45° C. (programmed block temperature, overnight)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with continued stirring at 45° C. (again overnight)
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=C(C1)CC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |